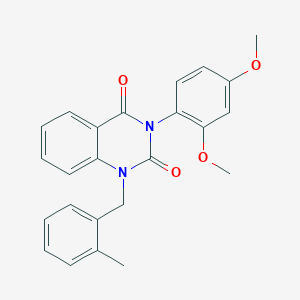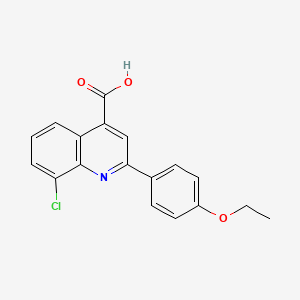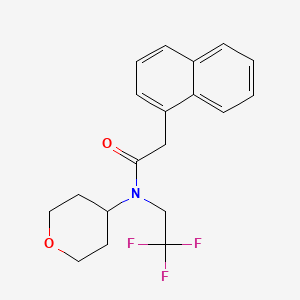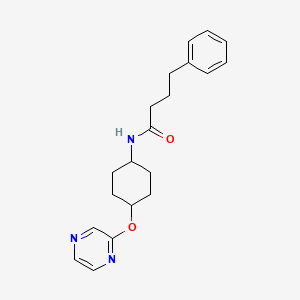![molecular formula C17H22FN3O B2814903 (E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-77-0](/img/structure/B2814903.png)
(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that belongs to the class of compounds known as selective androgen receptor modulators (SARMs). It is also known by its chemical name, LGD-4033. LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis.
Mecanismo De Acción
LGD-4033 works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It has a high affinity for androgen receptors in muscle tissue, but a lower affinity for androgen receptors in other tissues, such as the prostate gland, which is responsible for the unwanted side effects often associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that LGD-4033 can significantly increase muscle mass and strength in both animals and humans. It has also been shown to increase bone density and reduce the risk of fractures. LGD-4033 has a long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of LGD-4033 is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of unwanted side effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of LGD-4033 is that it is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on LGD-4033. One area of interest is its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia. Another area of interest is its potential use in improving physical function in older adults. Additionally, more research is needed to fully understand the safety and efficacy of LGD-4033, as well as its potential long-term effects.
Métodos De Síntesis
The synthesis of LGD-4033 involves a multistep process that includes the reaction of 4-(trifluoromethyl)phenylisocyanate with 2-bromo-1-(3-cyano-4-fluorophenyl)propan-2-ol to form the key intermediate, 1-(3-cyano-4-fluorophenyl)-2-hydroxy-1-methylpropyl)carbamate. This intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form LGD-4033.
Aplicaciones Científicas De Investigación
LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis. It has also been studied for its potential use in improving physical function in older adults. In animal studies, LGD-4033 has been shown to increase muscle mass and strength without causing the unwanted side effects often associated with anabolic steroids.
Propiedades
IUPAC Name |
(E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-12(2)17(20-16(22)6-5-9-21(3)4)13-7-8-15(18)14(10-13)11-19/h5-8,10,12,17H,9H2,1-4H3,(H,20,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSWOZHYYMLPV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)


![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)

![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2814832.png)
![N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide](/img/structure/B2814835.png)
![2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2814836.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-Benzyl-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2814840.png)
